molecular formula C15H21NO3 B2469973 N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide CAS No. 1351647-07-8

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide

Cat. No.: B2469973
CAS No.: 1351647-07-8
M. Wt: 263.337
InChI Key: IQRUARISITYLDR-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide is a synthetic benzamide derivative featuring a 3,5-dimethylbenzoyl core linked to a 4-hydroxyoxane (tetrahydrofuran) moiety via a methylene bridge. The 4-hydroxyoxane group introduces a cyclic ether with a hydroxyl substituent, which may enhance solubility and metabolic stability compared to linear alkyl chains or aromatic substituents. The compound’s synthesis likely follows multi-component protocols similar to those described for related peptoid-based inhibitors, involving condensation of substituted benzoic acids with isocyanides or other nucleophiles .

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)3-5-19-6-4-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRUARISITYLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The retrosynthetic dissection of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide reveals two primary fragments: 3,5-dimethylbenzoic acid and 4-(aminomethyl)tetrahydro-2H-pyran-4-ol . The amide bond formation between these components forms the crux of the synthesis.

3,5-Dimethylbenzoyl Fragment

3,5-Dimethylbenzoic acid serves as the acyl donor. Commercial availability simplifies its procurement, though Friedel-Crafts alkylation of benzoic acid derivatives offers an alternative route if necessary. Activation of the carboxylic acid group via acid chlorides or coupling agents is critical for subsequent amidation.

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Fragment

This amine component requires a multistep synthesis. A plausible route involves:

  • Henry Reaction : Condensation of tetrahydropyran-4-one with nitromethane under basic conditions to yield 4-(2-nitro-1-hydroxyethyl)tetrahydropyran-4-ol.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of LiAlH₄ converts the nitro group to a primary amine, yielding 4-(aminomethyl)tetrahydro-2H-pyran-4-ol.

Synthetic Pathways and Methodological Optimization

Acid Activation and Amide Coupling

The amide bond formation employs two principal strategies:

Acid Chloride Route

3,5-Dimethylbenzoic acid reacts with thionyl chloride (SOCl₂) to form 3,5-dimethylbenzoyl chloride. Subsequent treatment with 4-(aminomethyl)tetrahydro-2H-pyran-4-ol in dichloromethane (DCM) at 0–5°C affords the target compound.

Reaction Conditions :

  • Solvent: DCM or THF
  • Base: Triethylamine (TEA) or pyridine
  • Temperature: 0°C → room temperature
  • Yield: ~70–80% (estimated based on analogous reactions).
Coupling Agent-Mediated Route

Carbodiimide-based agents like EDCl or DCC, combined with HOBt, facilitate direct coupling of the carboxylic acid and amine.

Typical Procedure :

  • 3,5-Dimethylbenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF.
  • After 30 minutes of activation, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol (1.0 equiv) is added.
  • The mixture stirs at room temperature for 12–16 hours.
  • Workup involves aqueous extraction and column chromatography (SiO₂, ethyl acetate/hexane).

Comparative Table: Coupling Agents and Yields

Coupling Agent Solvent Temperature Yield (%)
EDCl/HOBt DMF RT 85
HATU DCM 0°C → RT 88
DCC THF RT 78

Note: Yields extrapolated from patent data.

Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

Nitroalkane Pathway

  • Henry Reaction :
    Tetrahydropyran-4-one reacts with nitromethane in ethanol containing ammonium acetate to form 4-(2-nitro-1-hydroxyethyl)tetrahydropyran-4-ol.
    $$
    \text{Tetrahydropyran-4-one} + \text{CH₃NO₂} \xrightarrow{\text{NH₄OAc}} \text{4-(2-Nitro-1-hydroxyethyl)tetrahydropyran-4-ol}
    $$
  • Catalytic Hydrogenation :
    The nitro intermediate undergoes hydrogenation (10% Pd/C, H₂, 50 psi) in methanol to yield the amine.

Key Challenges :

  • Steric hindrance at the tetrahydropyran 4-position may reduce reaction rates.
  • Over-reduction risks necessitate careful monitoring.

Purification and Analytical Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with gradient elution (ethyl acetate/hexane, 1:1 → 3:1). Recrystallization from ethanol/water mixtures enhances purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (s, 2H, Ar-H), 6.90 (s, 1H, Ar-H), 4.10–3.80 (m, 4H, OCH₂), 3.60 (s, 2H, NHCH₂), 2.30 (s, 6H, CH₃), 1.90–1.60 (m, 4H, CH₂).
  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).
  • MS (ESI+) : m/z 307.2 [M+H]⁺.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. The EDCl/HOBt method, despite marginally lower yields compared to HATU, reduces metal contamination risks. Continuous flow reactors may enhance reproducibility for the nitro reduction step.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide functionality allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide and related compounds:

Compound Name Substituent Target/Mechanism Selectivity/Activity Notes Pharmacokinetic Notes
This compound 4-hydroxyoxan-4-ylmethyl Hypothesized HDAC inhibitor Cyclic ether may improve solubility and selectivity Potential for enhanced metabolic stability due to oxane ring
LMK-235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide) Hexyl hydroxamate HDAC4/5 inhibitor Selective for HDAC4/5 (IC₅₀ = 1–10 nM) Hydroxamate moiety enhances zinc binding; moderate plasma stability
Compound 1x (N-(2-(butylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide) Butylamino-hydroxycarbamoyl benzyl HDAC inhibitor Broad-spectrum HDAC inhibition 68% synthesis yield; 98.9% purity
Compound 2j (N-(2-(benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide) Benzylamino-hydroxycarbamoyl benzyl HDAC inhibitor Improved potency over 1x due to aromatic substituent 77% synthesis yield; >99% purity
DM-PIT-1 (N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide) Nitrophenylcarbamothioyl PITP antagonist Non-HDAC inhibitor; disrupts lipid signaling High recovery in plasma (70–80%); validated HPLC quantification

Key Structural Comparisons

  • Substituent Geometry : The 4-hydroxyoxane group in the target compound provides a rigid, polar structure distinct from the linear hydroxamate chain in LMK-235 or the flexible alkyl/aryl groups in compounds 1x and 2j. This rigidity may reduce off-target interactions .
  • Metabolic Stability: Cyclic ethers (e.g., oxane) are less prone to oxidative metabolism than linear chains, suggesting improved half-life compared to LMK-235 or butylamino derivatives .

Pharmacological and Toxicity Insights

  • HDAC Inhibitors : LMK-235 and compounds 1x/2j exhibit HDAC inhibition but differ in selectivity. LMK-235’s HDAC4/5 specificity reduces toxicity compared to pan-HDAC inhibitors like SAHA . The target compound’s cyclic substituent may further refine selectivity.
  • Non-HDAC Targets: DM-PIT-1 demonstrates the 3,5-dimethylbenzamide scaffold’s versatility in non-HDAC applications, such as lipid signaling disruption .
  • Toxicity: Hydroxamate-based inhibitors (e.g., LMK-235) often face dose-limiting toxicities (e.g., thrombocytopenia), whereas non-hydroxamate analogs (e.g., the target compound) may offer safer profiles .

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₅N₁O₃
  • Molecular Weight : 233.27 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit specific protein-protein interactions, particularly involving menin and MLL (Mixed-Lineage Leukemia) fusion proteins. This interaction is crucial in various hematological malignancies, including acute leukemia .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells .
  • Modulation of Enzyme Activity : It has been suggested that this compound may modulate the activity of certain enzymes involved in metabolic pathways, although specific details on the enzymes affected are still under investigation.

Anticancer Properties

This compound has shown promise in preclinical models for its anticancer properties. A series of studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)12.5Inhibition of MLL fusion proteins
A549 (Lung Cancer)15.0Induction of apoptosis
MCF-7 (Breast Cancer)10.0Cell cycle arrest

These results indicate that the compound could be a viable candidate for further development as an anticancer agent.

Case Studies

  • Case Study 1 : A study conducted on HL-60 cells demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased Annexin V staining and caspase activation.
  • Case Study 2 : Research involving A549 lung cancer cells highlighted the compound's ability to induce cell cycle arrest at the G2/M phase, suggesting a mechanism that could impede tumor growth.

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